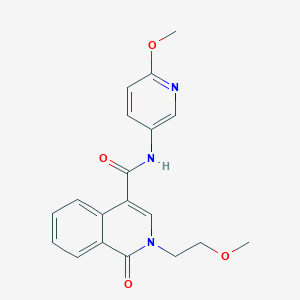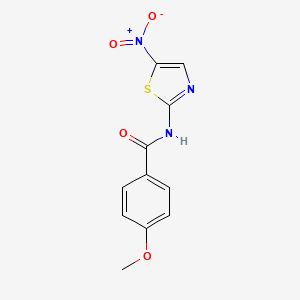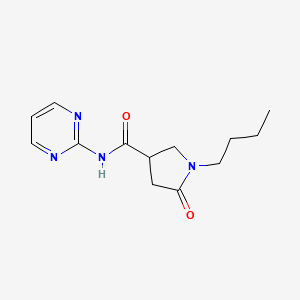![molecular formula C17H22N2O7 B14938719 Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate](/img/structure/B14938719.png)
Ethyl 1-[(4,5-dimethoxy-2-nitrophenyl)carbonyl]piperidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE: is a complex organic compound with a molecular formula of C17H22N2O7. This compound is characterized by the presence of a piperidine ring, a nitrobenzoyl group, and ethyl ester functionalities. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE typically involves multiple steps:
Formation of 4,5-Dimethoxy-2-nitrobenzoyl chloride: This is achieved by reacting 4,5-dimethoxy-2-nitrobenzoic acid with thionyl chloride under reflux conditions.
Coupling with Piperidine: The resulting 4,5-dimethoxy-2-nitrobenzoyl chloride is then reacted with piperidine in the presence of a base such as triethylamine to form the intermediate 1-(4,5-dimethoxy-2-nitrobenzoyl)piperidine.
Esterification: Finally, the intermediate is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: The nitro group in ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methoxy groups can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Oxidation: Potassium permanganate, sulfuric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products:
Reduction: 1-(4,5-Dimethoxy-2-aminobenzoyl)-4-piperidinecarboxylate.
Oxidation: 4,5-Dimethoxy-2-nitrobenzoic acid derivatives.
Substitution: 1-(4,5-Dimethoxy-2-nitrobenzoyl)-4-piperidinecarboxylic acid.
Applications De Recherche Scientifique
ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is widely used in scientific research due to its versatile chemical properties:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The piperidine ring can enhance the binding affinity of the compound to its target sites, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
- 4,5-Dimethoxy-2-nitrobenzyl alcohol
- 4,5-Dimethoxy-2-nitrobenzyl bromide
- 4,5-Dimethoxy-2-nitrobenzyl chloroformate
Comparison:
- ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE is unique due to the presence of the piperidine ring, which is not found in the similar compounds listed above. This structural feature enhances its chemical reactivity and potential biological activity.
- The ester functionality in ETHYL 1-(4,5-DIMETHOXY-2-NITROBENZOYL)-4-PIPERIDINECARBOXYLATE provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C17H22N2O7 |
|---|---|
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
ethyl 1-(4,5-dimethoxy-2-nitrobenzoyl)piperidine-4-carboxylate |
InChI |
InChI=1S/C17H22N2O7/c1-4-26-17(21)11-5-7-18(8-6-11)16(20)12-9-14(24-2)15(25-3)10-13(12)19(22)23/h9-11H,4-8H2,1-3H3 |
Clé InChI |
OIUKJEQDVBJVPF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-ethyl-2-methyl-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B14938637.png)
![1-(1H-tetrazol-1-yl)-N-[4-(trifluoromethyl)phenyl]cyclohexanecarboxamide](/img/structure/B14938639.png)
![N-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]-L-phenylalanine](/img/structure/B14938642.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B14938663.png)
![2-(1H-indol-1-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B14938668.png)
![N-{4-[(3-Acetamidophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B14938672.png)
![N-(3-{[2-(5-bromo-1H-indol-1-yl)ethyl]amino}-3-oxopropyl)-2-pyrazinecarboxamide](/img/structure/B14938680.png)
![N-{[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]methyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938683.png)


![N-{[3-(2-chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide](/img/structure/B14938699.png)
![ethyl 2-{[3-(1-methyl-1H-indol-3-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14938701.png)


